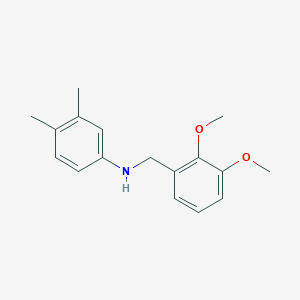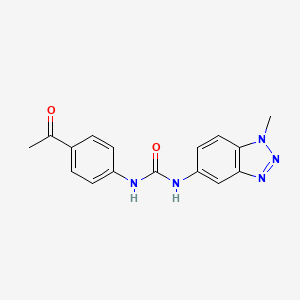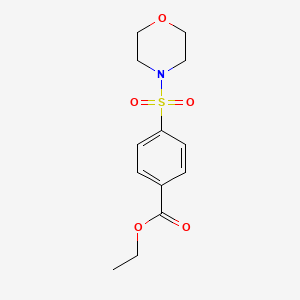
N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide (DCTA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCTA is a thiosemicarbazone derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including topoisomerase II, ribonucleotide reductase, and thioredoxin reductase. N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has also been shown to induce oxidative stress and DNA damage, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has also been shown to have anti-inflammatory and antioxidant effects, leading to its potential use in the treatment of various diseases.
実験室実験の利点と制限
N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has limitations, including its low water solubility and the need for organic solvents for its use in experiments.
将来の方向性
There are several future directions for the study of N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide, including its potential use in combination with other drugs for cancer treatment, its use as a fluorescent probe for the detection of other metal ions, and its potential use in the treatment of other diseases, such as viral infections and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide and its potential applications in various fields.
Conclusion:
In conclusion, N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide is a thiosemicarbazone derivative that has gained attention in scientific research due to its potential applications in various fields. N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential applications of N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide in various fields.
合成法
N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide can be synthesized through various methods, including the reaction of dicyclohexylcarbodiimide with thiosemicarbazide followed by hydrolysis and acidification, or the reaction of dicyclohexylcarbodiimide with thiosemicarbazone followed by acidification. The yield of N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide varies depending on the method used, with the highest yield reported to be 92%.
科学的研究の応用
N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has been studied for its potential applications in various fields, including cancer treatment, antiviral activity, and metal ion detection. In cancer treatment, N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antiviral activity, N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has been reported to have inhibitory effects on the replication of HIV-1 and SARS-CoV-2. In metal ion detection, N,N'-dicyclohexyl-1,2-hydrazinedicarbothioamide has been used as a fluorescent probe for the detection of copper ions.
特性
IUPAC Name |
1-cyclohexyl-3-(cyclohexylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,15,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLTWYELLCBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)



![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)



![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)
